Non-ATP-Competitive ERK2 Binding Mode vs. ATP-Site Inhibitors (SCH772984, Ulixertinib)
WAY-357997 (SF-3-027) targets the F-site recruitment site (FRS) of ERK2, a domain that coordinates protein–protein interactions with substrates containing an F-site/DEF motif, rather than competing with ATP for the catalytic cleft [1]. In reporter assays, 50 μM SF-3-027 preferentially inhibited phosphorylation of the F-site-containing substrate Elk-1 over the D-domain-containing substrate RSK-1, a discrimination pattern not observed with ATP-competitive inhibitors [1]. ATP-competitive ERK2 inhibitors such as SCH772984 (IC₅₀ 4–10 nM in biochemical assays; Morris et al. 2013) and ulixertinib (BVD-523; IC₅₀ <1 nM) achieve potency through catalytic-site occupancy and globally suppress ERK-mediated phosphorylation, whereas SF-3-027 provides substrate-selective modulation [1].
| Evidence Dimension | Mechanism of kinase inhibition and substrate selectivity |
|---|---|
| Target Compound Data | Binds ERK2 FRS docking domain; preferentially inhibits Elk-1 phosphorylation over RSK-1 at 50 μM |
| Comparator Or Baseline | SCH772984 (ATP-competitive; IC₅₀ 4–10 nM), ulixertinib (ATP-competitive; IC₅₀ <1 nM); both globally suppress all ERK substrates |
| Quantified Difference | Qualitative difference in inhibition mode: docking-site-targeted vs. ATP-site-targeted; no direct head-to-head IC₅₀ comparison available for target compound |
| Conditions | HeLa cells stimulated with EGF; immunoblot detection of pElk-1 and pRSK-1 |
Why This Matters
Procurement for target-validation studies that require dissection of ERK2 protein–protein interactions rather than pan-ERK catalytic suppression demands a docking-domain inhibitor such as SF-3-027.
- [1] Jung, K.-Y.; Samadani, R.; Shapiro, P.; Fletcher, S. Small-molecule inhibitors of ERK-mediated immediate early gene expression and proliferation of melanoma cells expressing mutated BRaf. Biochem. J. 2015, 467, 425–438. doi:10.1042/BJ20131571. View Source
